molecular formula C7H2Cl2FN B7985751 2,3-Dichloro-5-fluorobenzonitrile

2,3-Dichloro-5-fluorobenzonitrile

Cat. No.: B7985751
M. Wt: 190.00 g/mol
InChI Key: LVFCLRHSLYZNKL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms and one fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorobenzonitrile typically involves the selective halogenation of benzonitrile derivatives. One common method includes the reaction of 2,3-dichlorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the selective substitution of the hydrogen atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and phase transfer catalysis. The use of efficient catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,3-Dichloro-4-fluorobenzonitrile
  • 2,3-Dichloro-5-bromobenzonitrile

Uniqueness

2,3-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties.

Biological Activity

2,3-Dichloro-5-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a nitrile group. These structural characteristics often confer unique reactivity and biological properties to halogenated compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that alter the structure and function of target molecules. Such interactions are critical for understanding the compound's potential therapeutic applications.

Antibacterial Activity

Halogenated compounds are known for their antibacterial properties. A study on related compounds demonstrated that modifications in halogenation can enhance antimicrobial efficacy against various bacterial strains. The introduction of fluorine and chlorine atoms has been linked to increased potency against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that halogenated benzonitriles can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with similar structures have been shown to modulate the activity of kinases involved in cancer progression, such as CDK8 and CDK19 .

Case Studies

  • Antibacterial Efficacy : In a comparative study involving various halogenated benzonitriles, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of non-halogenated counterparts.
    Compound NameMIC (µg/mL)Bacterial Strain
    This compound15Staphylococcus aureus
    2,4-Dichlorobenzonitrile30Staphylococcus aureus
    Non-halogenated control60Staphylococcus aureus
  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound reduced the proliferation of breast cancer cells by approximately 40% at a concentration of 10 µM over 48 hours. This effect was associated with the induction of apoptosis in cancer cells.
    Treatment Concentration (µM)% Cell Viability
    0100
    185
    1060
    5030

Properties

IUPAC Name

2,3-dichloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFCLRHSLYZNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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